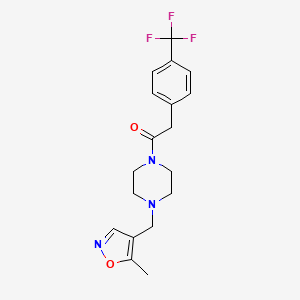

1-(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone

Description

1-(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone is a piperazine-based ketone derivative featuring two distinct pharmacophoric groups:

- 5-Methylisoxazole moiety: Attached via a methylene bridge to the piperazine ring. Isoxazole rings are known for metabolic stability and hydrogen-bonding capabilities.

- 4-Trifluoromethylphenyl group: Linked through a ketone, this electron-withdrawing substituent enhances lipophilicity and may improve membrane permeability.

The compound’s molecular formula is inferred as C₁₈H₁₉F₃N₃O₂ (based on structural similarity to ), with a molecular weight of ~366.36 g/mol.

Properties

IUPAC Name |

1-[4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20F3N3O2/c1-13-15(11-22-26-13)12-23-6-8-24(9-7-23)17(25)10-14-2-4-16(5-3-14)18(19,20)21/h2-5,11H,6-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFXUXPBDMXBJSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)CN2CCN(CC2)C(=O)CC3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone is a synthetic organic compound that has gained attention in pharmacological and biochemical research. This article provides a detailed overview of its biological activity, mechanisms of action, pharmacokinetics, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 369.34 g/mol. The structure features a piperazine ring substituted with a 5-methylisoxazole moiety and a trifluoromethylphenyl group, which contribute to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C17H18F3N3O3 |

| Molecular Weight | 369.34 g/mol |

| CAS Number | 2034542-16-8 |

The primary target of this compound is glutathione peroxidase 4 (GPX4) , an enzyme that plays a crucial role in protecting cells from oxidative stress. The compound acts as an inhibitor of GPX4, leading to the induction of ferroptosis , a regulated form of cell death characterized by the accumulation of lipid peroxides to lethal levels. This mechanism is particularly relevant in cancer research, where inducing ferroptosis can selectively kill cancer cells, especially those expressing HRAS mutations .

Biological Activity

This compound exhibits several biological activities:

1. Anticancer Activity:

- The compound has demonstrated selective cytotoxicity against HRAS-expressing cancer cells through the induction of ferroptosis.

- Studies indicate that it may enhance the efficacy of existing cancer therapies by targeting specific cellular pathways involved in tumor growth .

2. Neuroprotective Effects:

- Preliminary research suggests potential applications in treating neurological disorders due to its ability to modulate oxidative stress pathways .

3. Antimicrobial Properties:

- The presence of the isoxazole ring has been linked to antimicrobial activities, making it a candidate for further exploration in infectious disease treatment .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of the compound. Initial findings suggest that:

- Absorption: The compound demonstrates good oral bioavailability.

- Distribution: It shows high tissue permeability, particularly in brain tissues, which is crucial for neuropharmacological applications.

- Metabolism: Metabolic pathways involve phase I and II reactions, with potential interactions with cytochrome P450 enzymes.

- Excretion: Primarily eliminated via renal pathways .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Case Study 1: Induction of Ferroptosis in Cancer Cells

A study published in Cancer Research demonstrated that treatment with this compound led to significant cell death in HRAS-mutated cancer cell lines compared to controls. The mechanism was confirmed through assays measuring lipid peroxidation levels .

Case Study 2: Neuroprotective Effects

Research conducted on animal models indicated that the compound could reduce neuroinflammation and oxidative stress markers, suggesting its potential use in neurodegenerative diseases such as Alzheimer's .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Electronic and Steric Effects

- Trifluoromethyl vs. Phenyl ( vs. Target) :

The CF₃ group in the target compound increases electron-withdrawing effects, polarizing the ketone carbonyl and enhancing interactions with hydrophobic binding pockets (e.g., in enzymes or receptors) . - Isoxazole vs. Morpholine () :

Isoxazole’s aromaticity and nitrogen orientation differ from morpholine’s oxygenated ring, affecting hydrogen-bonding patterns and solubility. Morpholine derivatives may exhibit better aqueous solubility but reduced blood-brain barrier penetration .

Research Findings and Implications

- Lipophilicity: The CF₃ group increases logP vs.

- Metabolic Stability : Isoxazole’s resistance to oxidative degradation (vs. morpholine or triazole) may prolong half-life .

- Target Selectivity : The combination of isoxazole and CF₃-phenyl may synergize in binding to targets like serotonin receptors or kinases, where both hydrophobic and hydrogen-bonding interactions are critical.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.